(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Biomarker Development for Dietary Exposure and Internal Dose Assessment
- PhIP as a Biomarker: The formation of serum albumin and hemoglobin adducts of 2‐amino‐1‐methyl‐6‐phenylimidazo[4,5‐b]pyridine (PhIP) was studied to assess dietary exposure and internal PhIP dose, which could be promising tools for studying the role of heterocyclic amines in carcinogenesis, especially in colon cancer and other diseases. The study highlighted that diet is a major determinant in the formation of these adducts, with significant differences observed between meat consumers and vegetarians (Magagnotti et al., 2000).
2. Understanding Carcinogenic Potential and Metabolism
- Metabolism and Adduct Formation: The metabolism and protein and DNA adduct formation of heterocyclic amines like PhIP and MeIQx were studied in humans and rodents. The findings suggest that human exposure to these compounds via dietary sources and their potential role in carcinogenesis can be better understood by comparing adduct levels and metabolite profiles in humans and rodents (Turteltaub et al., 1999).
3. Estimating Human Exposure to Carcinogenic Compounds
- Urinary Biomarkers of Exposure: The presence of carcinogenic heterocyclic amines like PhIP in human urine was examined, providing insights into the continual exposure to these compounds through food, which may not be formed endogenously. Such studies assist in estimating human exposures to carcinogenic compounds and potentially developing preventive strategies (Ushiyama et al., 1991).
4. Investigating Carcinogenicity and Mutagenicity
- Mutational Fingerprints and Carcinogenicity: Research has been conducted to understand the mutagenic and carcinogenic nature of heterocyclic amines. For instance, the study by Nagao et al. (1996) examined the mutational fingerprints of PhIP in rat colon cancers and elucidated specific mutation spectra that could be used as fingerprints in evaluating the risk potential for human colon carcinogenesis (Nagao et al., 1996).
Direcciones Futuras
The development of the NHC-catalyzed asymmetric [3 + 3] cycloaddition method for the synthesis of dihydroisoxazolo[5,4-b]pyridin-6-ones represents a significant advancement . This method could potentially be applied to the synthesis of other related compounds, opening up new possibilities for research and development in this area.
Propiedades
IUPAC Name |
(E)-1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(7-6-12-4-2-1-3-5-12)17-9-8-14-13(11-17)10-16-19-14/h1-7,10H,8-9,11H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUOFTPRHYIMEA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1ON=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.